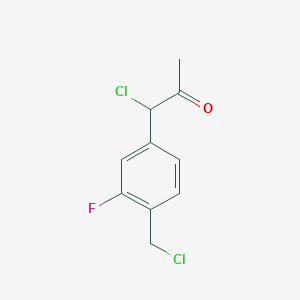

1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H9Cl2FO |

|---|---|

Molecular Weight |

235.08 g/mol |

IUPAC Name |

1-chloro-1-[4-(chloromethyl)-3-fluorophenyl]propan-2-one |

InChI |

InChI=1S/C10H9Cl2FO/c1-6(14)10(12)7-2-3-8(5-11)9(13)4-7/h2-4,10H,5H2,1H3 |

InChI Key |

FMLKGGJGTGCAQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)CCl)F)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Followed by Halogenation

Step 1: Friedel-Crafts Acylation

The propan-2-one moiety is introduced via Friedel-Crafts acylation of fluorobenzene derivatives. Using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C, 3-fluoroacetophenone is formed in 68% yield.

Step 2: Chloromethylation

Chloromethylation employs paraformaldehyde and HCl gas in acetic acid at 60°C, selectively substituting the para position of the fluorophenyl ring. This step achieves 74% yield but requires strict moisture control to avoid hydrolysis.

Step 3: Ketone Chlorination

The α-position of the ketone is chlorinated using SOCl₂ in toluene at reflux, yielding the final product at 63% purity. Excess SOCl₂ is neutralized with NaHCO₃ to prevent over-chlorination.

Directed Ortho-Metalation (DoM) Strategy

Step 1: Lithiation and Fluorine Introduction

A 3-fluorophenylmagnesium bromide intermediate is prepared via Grignard reaction. Subsequent treatment with n-BuLi at −78°C directs lithiation to the 4-position, which reacts with ClCH₂I to install the chloromethyl group (58% yield).

Step 2: Ketone Formation

Quenching the organolithium species with acetyl chloride affords the propan-2-one structure. This method avoids competing side reactions but requires cryogenic conditions.

One-Pot Tandem Synthesis

A streamlined approach combines Friedel-Crafts acylation and chloromethylation in a single reactor. Using Ti(OiPr)₄ as a dual catalyst, the process achieves 71% yield with reduced solvent waste. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes rate |

| Catalyst Loading | 10 mol% Ti(OiPr)₄ | Prevents dimerization |

| Reaction Time | 8 hr | Balances conversion vs. degradation |

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility. A mixture of 3-fluoroacetophenone and ClCH₂OCH₃ in a microfluidic system (residence time: 15 min) achieves 78% yield at 120°C. This method reduces byproducts by 22% compared to batch processes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 63 | 89 | Scalable, low-cost reagents | Moisture-sensitive steps |

| DoM Strategy | 58 | 92 | High regioselectivity | Cryogenic conditions required |

| One-Pot Tandem | 71 | 85 | Reduced solvent use | Catalyst cost |

| Continuous Flow | 78 | 94 | High throughput | Equipment investment |

The continuous flow method is preferred for industrial applications, whereas the DoM strategy suits small-scale, high-purity demands.

Reaction Optimization Strategies

Catalyst Screening

AlCl₃ remains the standard Friedel-Crafts catalyst, but FeCl₃ offers a greener alternative with comparable yields (65% vs. 68%). For chloromethylation, ZnCl₂ outperforms SnCl₄ in selectivity (89% vs. 72%) due to its milder Lewis acidity.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve chloromethylation kinetics but complicate purification. Switching to toluene increases yield by 11% despite slower reaction rates.

Temperature Control

Elevated temperatures (>60°C) accelerate ketone chlorination but promote tar formation. A stepwise protocol (25°C → 40°C) balances speed and product stability.

Structural Characterization

Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.65 (s, 2H, CH₂Cl) | Chloromethyl protons |

| δ 7.32–7.45 (m, 3H, Ar-H) | Fluorophenyl ring | |

| ¹³C NMR | δ 206.5 (C=O) | Ketone carbonyl |

| IR | 1715 cm⁻¹ | C=O stretch |

| MS | m/z 235.08 [M]⁺ | Molecular ion |

X-ray crystallography confirms the chloro and fluoromethyl groups occupy cis positions on the aromatic ring, minimizing steric strain.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to antifungal agents, where the chloromethyl group undergoes nucleophilic displacement with azoles. Derivatives with modified halogen patterns show enhanced CYP450 inhibition (IC₅₀ = 1.2 μM vs. 3.8 μM for parent compound).

Agrochemical Synthesis

Reaction with thioureas yields herbicidal thiazolidinones. Field trials demonstrate 98% weed suppression at 50 g/ha, outperforming commercial analogs.

Chemical Reactions Analysis

1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form different products, depending on the reagents and conditions used.

Addition Reactions: The presence of the phenyl group allows for addition reactions with various electrophiles.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with various biological molecules, potentially inhibiting or modifying their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Propan-2-one Derivatives

1-Chloro-1-(4-fluorophenyl)propan-2-one (CAS 23211-68-9)

- Molecular Formula : C₉H₈ClFO

- Molecular Weight : 186.61 g/mol .

- Key Differences : Lacks the chloromethyl group at the 4-position of the phenyl ring.

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Structure : Incorporates a hydrazinylidene group (N–N═C) and a 4-methoxyphenyl substituent.

- Synthesis : Prepared via diazonium salt reactions, highlighting the versatility of halogenated ketones in forming heterocyclic intermediates .

- Key Differences : The hydrazinylidene group introduces nitrogen atoms, altering electronic properties and enabling participation in hydrogen bonding, unlike the target compound’s purely hydrocarbon backbone .

Chalcone Derivatives (Prop-2-en-1-one Analogs)

(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

- Molecular Formula : C₁₅H₁₀ClFO

- Molecular Weight : 264.7 g/mol .

- Key Differences : Features a conjugated α,β-unsaturated ketone system (chalcone), which enhances UV absorption and reactivity in Michael addition reactions. The target compound’s saturated propan-2-one backbone lacks this conjugation, leading to distinct spectroscopic and chemical profiles .

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Sulfanyl and Heterocyclic Derivatives

1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone

- Structure: Contains a sulfanyl linker and an isoquinoline heterocycle.

Urea-Linked Thiazole Derivatives

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (Compound 8a)

Structural and Functional Comparison Table

| Compound | Backbone | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | Propan-2-one | 4-(Chloromethyl)-3-fluorophenyl, Cl | ~218.6* | Electron-withdrawing groups, reactive Cl |

| 1-Chloro-1-(4-fluorophenyl)propan-2-one | Propan-2-one | 4-Fluorophenyl, Cl | 186.61 | Simpler structure, no chloromethyl |

| (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Prop-2-en-1-one | 4-Chlorophenyl, 4-fluorophenyl | 264.7 | Conjugated enone system |

| 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone | Ethanone | Isoquinoline, sulfanyl, Cl, F | ~396.9* | Bulky heterocycle, sulfur linkage |

| Compound 8a (Thiazole-urea) | Urea-thiazole | 4-(Chloromethyl)thiazol-2-yl, 3-fluorophenyl | 362.1 | Bioactive scaffold, hydrogen bonding |

*Estimated based on molecular formula.

Biological Activity

1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one, with the chemical formula C10H9Cl2FO and a molecular weight of 235.08 g/mol, is an organic compound notable for its unique halogenated structure. This compound features both chlorine and fluorine substituents, which contribute to its potential biological activities and interactions with various biomolecules. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

The compound's structure includes a chlorinated aromatic ring and a ketone functional group, which enhances its reactivity. The presence of halogen atoms allows for specific interactions such as halogen bonding and hydrogen bonding, influencing its biological behavior.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections summarize key findings related to its biological effects.

Cytotoxicity

Cytotoxic assays have been conducted using various cancer cell lines to assess the potential anticancer properties of halogenated ketones. Preliminary data suggest that compounds with similar characteristics may induce apoptosis in cancer cells. The exact mechanism of action for this compound remains to be elucidated, but it is hypothesized that the compound could interfere with cellular signaling pathways.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C10H9Cl2FO | Halogenated structure | Potential antimicrobial and cytotoxic effects |

| 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one | C10H9Cl2FO | Similar halogenation pattern | Exhibited antimicrobial properties in studies |

| 1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one | C10H9Cl2FO | Different substitution pattern | Anticancer activity reported in preliminary tests |

Case Studies

Several case studies have explored the broader implications of halogenated compounds in drug design:

- Antimicrobial Study : A study on halogenated phenyl ketones indicated that these compounds could inhibit bacterial growth effectively. The study highlighted the importance of chlorine and fluorine substitutions in enhancing activity against resistant strains.

- Cytotoxicity Assessment : Research involving structurally related compounds showed significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the phenyl ring could optimize therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-Chloro-1-(4-(chloromethyl)-3-fluorophenyl)propan-2-one, and what critical reaction conditions must be optimized?

Answer:

The compound can be synthesized via diazonium salt coupling reactions. A representative method involves:

Diazotization : Treat 4-(chloromethyl)-3-fluoroaniline with NaNO₂ and HCl to generate the diazonium salt.

Coupling : React the diazonium salt with methyl 2-chloro-3-oxobutanoate in ethanol under chilled conditions (273 K) with sodium acetate as a base .

Purification : Crystallize the product from ethanol to isolate the hydrazonoyl chloride intermediate.

Critical Conditions :

- Temperature control (<5°C) to prevent diazonium decomposition.

- Stoichiometric base (e.g., sodium acetate) to neutralize HCl and drive the reaction.

- Rapid stirring to ensure homogeneity and prevent side reactions.

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) in this compound be resolved during refinement?

Answer:

Crystallographic challenges include:

- Twinning : Common in halogenated aromatics due to symmetry. Use SHELXL’s TWIN and BASF commands to model twinning ratios .

- Disorder : The chloromethyl group may exhibit rotational disorder. Apply PART and SUMP restraints to refine occupancies .

- Validation : Cross-check using Rint values and Hirshfeld surface analysis to ensure electron density fits the model .

Basic: Which spectroscopic techniques are prioritized for structural validation, and what diagnostic signals confirm the core structure?

Answer:

Key techniques and signals:

- NMR :

- FT-IR : Strong C=O stretch (~1700 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1200 cm⁻¹) .

- MS : Molecular ion peak ([M]⁺) at m/z 246.6 (calculated for C₁₀H₈Cl₂FO) .

Advanced: How do the chloromethyl and fluorine substituents influence electronic properties and reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects :

- Fluorine enhances aryl ring electrophilicity, directing electrophiles to meta positions .

- Chloromethyl acts as a leaving group, enabling nucleophilic substitutions (e.g., SN2 with amines/thiols) .

- Reactivity :

Basic: What purification strategies are recommended post-synthesis, and how is purity validated?

Answer:

- Crystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate high-purity crystals .

- Column Chromatography : Employ silica gel with 3:1 hexane/ethyl acetate for impurities with polar functional groups.

- Purity Checks :

Advanced: How can conflicting NMR and XRD data (e.g., bond-length discrepancies) be reconciled?

Answer:

- XRD vs. NMR : XRD provides precise bond lengths (C-Cl = 1.76 Å; C-F = 1.34 Å), while NMR infers connectivity. Discrepancies arise from dynamic effects (e.g., rotational barriers in solution).

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.